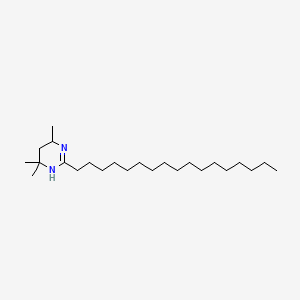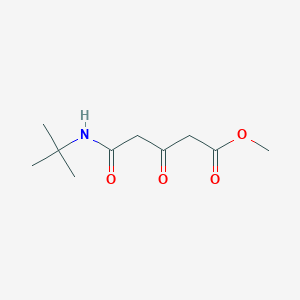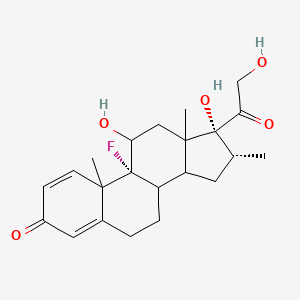
9-alpha-F-11-beta,17-alpha,21-Tri-HO-16-alpha-methylpregna-1,4-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE is a synthetic corticosteroid with a molecular formula of C22H29FO5 and a molecular weight of 392.472 . This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE involves several steps, starting from a suitable steroid precursor. One common method involves the following steps :
Starting Material: The synthesis begins with a suitable steroid precursor, such as dexamethasone.
Reaction Solvent: The precursor is dissolved in a solvent like dimethyl sulfoxide (DMSO).
pH Adjustment: Sodium carbonate is added to adjust the pH of the reaction mixture to around 7.
Acetylation: Acetic anhydride is slowly added to the reaction mixture at a low temperature (below 15°C) to acetylate the hydroxyl groups.
Isolation: The reaction mixture is then quenched with water, and the product is isolated by centrifugation and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies of steroid hormone receptors and their mechanisms of action.
Medicine: Investigated for its anti-inflammatory and immunosuppressive effects, particularly in the treatment of autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Mecanismo De Acción
The mechanism of action of 9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE involves binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The compound modulates the expression of cytokines, chemokines, and other inflammatory mediators, thereby reducing inflammation and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: A widely used corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid with comparable effects but different pharmacokinetics.
Betamethasone: Known for its potent anti-inflammatory activity and used in various medical conditions.
Uniqueness
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacological profile. These modifications result in a more potent and selective anti-inflammatory effect compared to other corticosteroids.
Propiedades
Fórmula molecular |
C22H29FO5 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(9R,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,17?,19?,20?,21+,22+/m1/s1 |
Clave InChI |
UREBDLICKHMUKA-IQSBSNNESA-N |
SMILES isomérico |
C[C@@H]1CC2C3CCC4=CC(=O)C=CC4([C@]3(C(CC2([C@]1(C(=O)CO)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)
![2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12005286.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12005287.png)
![N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12005298.png)

![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide](/img/structure/B12005316.png)
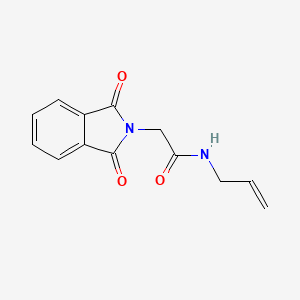
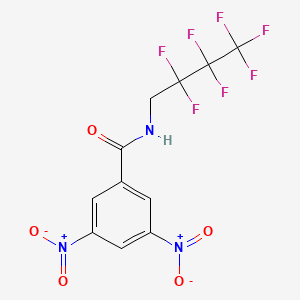

![1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate](/img/structure/B12005332.png)
